3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid
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Overview
Description
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is an aromatic compound with a complex structure that includes multiple benzene rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes. These complexes can then participate in various biochemical processes, such as catalysis or signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,5-Di(4-carboxyphenyl)benzoic acid: Similar structure with two carboxyphenyl groups attached to a central benzene ring.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a central benzene ring.
Uniqueness
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid is unique due to the presence of a methyl group on one of the benzene rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions with other molecules and materials, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H16O4 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid |
InChI |
InChI=1S/C21H16O4/c1-13-8-18(14-4-2-6-16(10-14)20(22)23)12-19(9-13)15-5-3-7-17(11-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) |
InChI Key |
LCEZMJMCWNWITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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